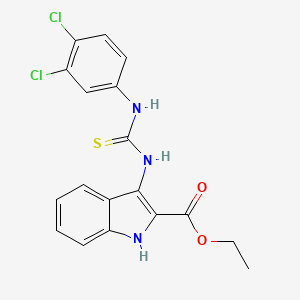

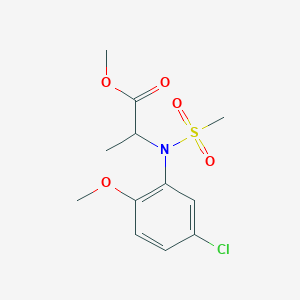

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

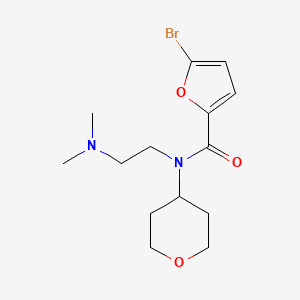

The compound is a derivative of 2,6-dimethoxyphenol , also known as syringol , which is a phenol with methoxy groups in the 2 and 6 positions. It is the symmetrically dimethylated derivative of pyrogallol . The ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate compound would have an additional ethyl group, an amino group, and an oxoacetate group.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,6-dimethoxyphenyl component would contribute to the aromaticity of the compound, while the amino and oxoacetate groups would introduce polarity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For instance, the strong Lewis base tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been used in catalysing oxa-Michael reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For reference, 2,6-dimethoxyphenol is a colorless solid, although typical samples are brown due to air-oxidized impurities .Scientific Research Applications

Synthesis and Biological Applications

- Synthesis of Novel Compounds : Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate has been utilized in the synthesis of various novel compounds, including oxo(pyrimidinyl)acetamides, which showed low antibacterial and antitumor activity (Gasparyan et al., 2016).

- Antioxidant Capacity : Derivatives of 2,6-dimethoxyphenol have been investigated for their antioxidant capacity, revealing that certain products of laccase-catalyzed oxidation can serve as bioactive compounds with higher antioxidant capacity than the substrate (Adelakun et al., 2012).

- Enzymatic Modification : Enzymatic modifications involving compounds like 2,6-dimethoxyphenol have led to the production of dimers with enhanced antioxidant capabilities, demonstrating potential for bioactive applications (Adelakun et al., 2012).

- Protein-Tyrosine Phosphatase Inhibitors : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been synthesized and screened for inhibitory activity against protein tyrosine phosphatase 1B, showing potential as inhibitors with significant biological activity (Navarrete-Vázquez et al., 2012).

Chemical Properties and Synthesis

- Chemoselective Synthesis : The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester using ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate highlights the chemoselectivity and efficiency of this method, yielding products with moderate to good yields (Pretto et al., 2019).

- Synthesis of 3-Benzazepine Derivatives : Research on bridged-ring nitrogen compounds has led to the synthesis of bridged 3-benzazepine derivatives, starting from compounds like ethyl 3,4-dimethoxyphenyl(phenyl)acetate, demonstrating the compound's utility in the synthesis of complex organic structures (Gentles et al., 1991).

Miscellaneous Applications

- Characterization of Secondary Metabolites : Studies on mollusks have led to the isolation and characterization of various secondary metabolites, indicating the potential of compounds like ethyl acetate-methanol extracts in the discovery of new bioactive substances (Chakraborty & Joy, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(2,6-dimethoxyanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-10-8(16-2)6-5-7-9(10)17-3/h5-7H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJYUFOVLPVHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC=C1OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)